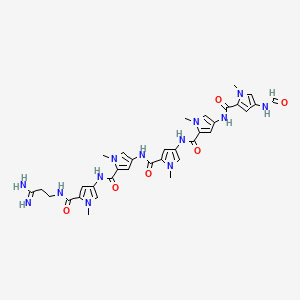
Distamycin A/5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Distamycin A is a natural antibiotic known for its ability to bind to the minor groove of DNA. It is composed of three aromatic N-methylpyrrole rings and is capable of recognizing and binding to A-T rich sequences in DNA
Vorbereitungsmethoden
Distamycin A is biosynthesized by the bacterium Streptomyces distallicus . The synthetic preparation of distamycin A involves the assembly of its oligopeptide structure, which includes the coupling of N-methylpyrrole carboxamides. Industrial production methods often involve fermentation processes using Streptomyces species, followed by extraction and purification of the compound .
Analyse Chemischer Reaktionen
Distamycin A undergoes various chemical reactions, including:
Oxidation: Distamycin A can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within distamycin A, potentially altering its binding affinity to DNA.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are often derivatives of distamycin A with modified chemical structures and properties .
Wissenschaftliche Forschungsanwendungen
Distamycin A has a wide range of scientific research applications:
Wirkmechanismus
Distamycin A exerts its effects by binding to the minor groove of DNA, specifically at A-T rich sequences. This binding is facilitated by hydrogen bonds, van der Waals contacts, and electrostatic interactions . The compound inhibits transcription by preventing the binding of transcription factors and other proteins to DNA . Additionally, distamycin A increases the activity of topoisomerase II, an enzyme involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Distamycin A is part of a class of compounds known as minor groove binders. Similar compounds include:
Hoechst 33258: A fluorescent dye that binds to the minor groove of DNA and is used in cell biology research.
Distamycin A is unique due to its specific binding affinity for A-T rich sequences and its ability to form stable complexes with DNA . Its structure allows for the design of various analogues with potential therapeutic applications .
Eigenschaften
CAS-Nummer |
35967-49-8 |
|---|---|
Molekularformel |
C34H39N13O6 |
Molekulargewicht |
725.8 g/mol |
IUPAC-Name |
N-[5-[[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C34H39N13O6/c1-43-13-19(38-18-48)8-25(43)31(50)40-21-10-27(45(3)15-21)33(52)42-23-12-28(47(5)17-23)34(53)41-22-11-26(46(4)16-22)32(51)39-20-9-24(44(2)14-20)30(49)37-7-6-29(35)36/h8-18H,6-7H2,1-5H3,(H3,35,36)(H,37,49)(H,38,48)(H,39,51)(H,40,50)(H,41,53)(H,42,52) |
InChI-Schlüssel |
MOVYQMBBJIUACM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NC5=CN(C(=C5)C(=O)NCCC(=N)N)C)C)C)C)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Chlorophenyl)butan-2-ylideneamino]urea](/img/structure/B14163556.png)
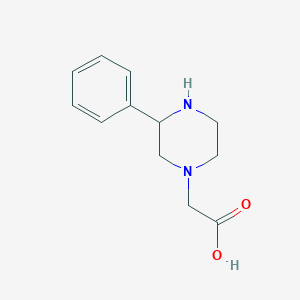

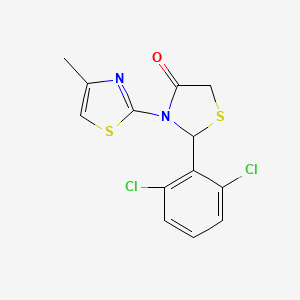
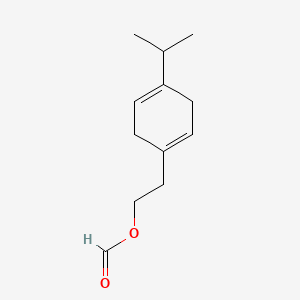
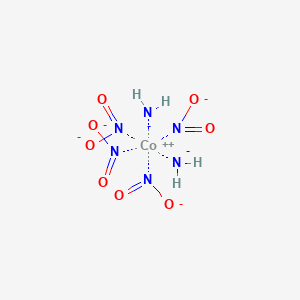
![2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide](/img/structure/B14163579.png)
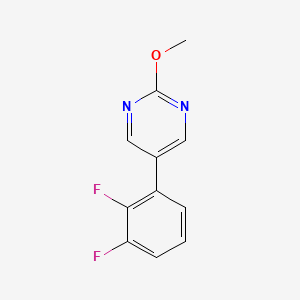
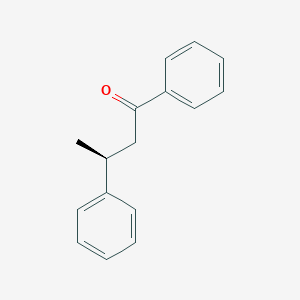
![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate](/img/structure/B14163617.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)

![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
